PF-04753299

LpxC inhibition Enzymatic assay E. coli

PF-04753299 is a validated LpxC inhibitor for gram-negative research. Unlike other LpxC inhibitors, its broad-spectrum MIC profile across P. aeruginosa (4 µg/mL), K. pneumoniae (16 µg/mL), and E. coli (2 µg/mL) enables reliable cross-species comparisons. With >730-fold selectivity over human MMPs and established in vivo ED50 (35 mg/kg), it minimizes off-target confounding and accelerates translational studies.

Molecular Formula C18H21NO4S
Molecular Weight 347.4 g/mol
Cat. No. B609937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-04753299
SynonymsPF-04753299
Molecular FormulaC18H21NO4S
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C
InChIInChI=1S/C18H21NO4S/c1-18(17(20)19-21,24(2,22)23)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20)/t18-/m1/s1
InChIKeyGDYIQUFNICPYHF-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-04753299: Potent and Selective LpxC Inhibitor for Gram-Negative Antibacterial Research


PF-04753299 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase (LpxC), the bacterial enzyme that catalyzes the first committed step in Lipid A biosynthesis [1]. It is a member of the hydroxamate class of LpxC inhibitors, with a reported IC50 value of 1.37 nM against the isolated enzyme [2]. The compound is primarily utilized in research settings as a tool compound for studying gram-negative bacterial infections, including those caused by Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae .

Why PF-04753299 Cannot Be Replaced by a Generic LpxC Inhibitor


While multiple LpxC inhibitors exist, the assumption that any LpxC inhibitor is an interchangeable tool for all gram-negative research is flawed. The antibacterial potency of an LpxC inhibitor is not solely determined by its enzyme IC50; it is heavily modulated by species-specific differences in compound influx (permeability) and efflux, as well as the inhibitor's potential to engage in off-target interactions [1]. Consequently, different LpxC inhibitors can exhibit highly divergent antibacterial spectra and potencies across different bacterial species, even when their biochemical IC50 values are similar [2]. Furthermore, key parameters like in vivo efficacy and selectivity against human metalloproteinases are not class-wide properties and can vary significantly between compounds, making the specific choice of inhibitor a critical factor for experimental validity and translational potential [3].

PF-04753299: Quantitative Evidence of Differentiation from Closest LpxC Inhibitor Comparators


Biochemical Potency vs. CHIR-090: Comparable IC50 but Distinct E. coli MIC

PF-04753299 demonstrates sub-nanomolar biochemical potency against LpxC, with an IC50 of 1.37 nM [1]. While this is in a similar range to the well-studied comparator CHIR-090, the translation of this potency to antibacterial activity differs. In a head-to-head comparison against E. coli W3110 in M9 minimal medium, PF-04753299 exhibited a Minimum Inhibitory Concentration (MIC) of 1 μg/mL, which is 5-fold higher (less potent) than the MIC of 0.2 μg/mL observed for CHIR-090 [2].

LpxC inhibition Enzymatic assay E. coli Antibacterial

Selectivity Profile: >730-fold Selectivity Window Against Human MMPs

A key differentiator for PF-04753299 is its documented selectivity over human matrix metalloproteinases (MMPs). The compound's inhibition constant (Ki) against a panel of 16 human MMPs is >1 μM for all isoforms tested [1]. When compared to its primary target LpxC (IC50 = 1.37 nM), this translates to a selectivity window of at least 730-fold [1]. This explicit selectivity data provides a benchmark for minimizing off-target activity, which is not uniformly characterized for all LpxC inhibitors [2].

Selectivity Off-target effects MMP Safety pharmacology

Antibacterial Spectrum vs. ACHN-975: Superior Potency Against K. pneumoniae

The antibacterial spectrum of PF-04753299, defined by MIC90 values, offers a distinct profile compared to the clinical candidate ACHN-975. While ACHN-975 shows exceptional potency against P. aeruginosa (MIC90 = 0.25 μg/mL) [1], its activity against Klebsiella pneumoniae is notably weak, with a reported MIC90 of >64 μg/mL . In contrast, PF-04753299 demonstrates a more balanced profile, with a MIC90 of 4 μg/mL against P. aeruginosa and a significantly more potent MIC90 of 16 μg/mL against K. pneumoniae [2].

Antibacterial spectrum K. pneumoniae P. aeruginosa MIC90

In Vivo Efficacy in P. aeruginosa Systemic Infection Model

PF-04753299 demonstrates quantifiable in vivo efficacy in a mouse model of systemic Pseudomonas aeruginosa infection. Subcutaneous administration of the compound resulted in a dose-dependent reduction in splenic bacterial burden, with a calculated Effective Dose (ED50) of 35 mg/kg [1]. This validated in vivo endpoint provides a quantitative benchmark for efficacy that can be used to contextualize results from other tool compounds or to design future experiments.

In vivo efficacy Pharmacodynamics P. aeruginosa ED50

Antibacterial Spectrum vs. KHP-3757: Defined Role Against P. aeruginosa

KHP-3757 is a next-generation LpxC inhibitor with extremely potent activity against P. aeruginosa, exhibiting a MIC90 of 0.5 mg/L against a broad panel of clinical isolates, including MDR strains [1]. In comparison, PF-04753299 has a higher MIC90 of 4 μg/mL against P. aeruginosa [2]. This data defines a clear use case: KHP-3757 is the superior tool for exploring maximum anti-pseudomonal potency, while PF-04753299, with its broader and well-characterized spectrum across multiple species and a defined in vivo ED50 [3], remains a valuable, context-rich tool for more generalizable gram-negative research where historical data and a well-understood profile are advantageous.

Antibacterial spectrum P. aeruginosa MIC90 MDR

Optimal Scientific Applications for PF-04753299 Based on Differentiated Evidence


Investigating Broad-Spectrum Gram-Negative Antibacterial Mechanisms

PF-04753299 is ideally suited as a tool compound for researchers studying general mechanisms of gram-negative pathogenesis or antibiotic action. Its characterized antibacterial activity against a panel of clinically relevant species, including P. aeruginosa (MIC90 = 4 μg/mL), K. pneumoniae (MIC90 = 16 μg/mL), and E. coli (MIC90 = 2 μg/mL), makes it a versatile agent for comparative studies across multiple pathogens [1]. This contrasts with more narrowly potent analogs like ACHN-975, which are ineffective against K. pneumoniae .

Studies Requiring a Well-Characterized In Vivo Efficacy Benchmark

For studies transitioning from in vitro to in vivo models of P. aeruginosa infection, PF-04753299 provides a clear advantage due to its established pharmacodynamic data. Its proven ability to reduce splenic bacterial burden in a systemic mouse model, with a defined ED50 of 35 mg/kg, offers a validated starting point for dose selection and a quantitative benchmark for assessing efficacy [1]. This pre-existing data can significantly reduce the number of animals needed for pilot efficacy studies.

Experiments Where Minimizing Human MMP Off-Target Activity is Critical

When designing experiments where interference with human matrix metalloproteinases (MMPs) could confound results or cause toxicity, PF-04753299 is the preferred LpxC inhibitor. Its defined selectivity profile, with Kis >1 μM against a panel of 16 human MMPs, provides a high degree of confidence (>730-fold window) in its on-target specificity [1]. This level of characterization is not universally available for other LpxC inhibitors, making PF-04753299 a safer and more interpretable choice for such sensitive assays .

Comparative Analysis of LpxC Inhibitor Scaffold Performance

PF-04753299 serves as an essential benchmark compound for researchers developing or evaluating novel LpxC inhibitors. Its well-documented properties, including enzyme IC50, cellular MIC values against a panel of species, MMP selectivity, and in vivo ED50, provide a rich, multi-parametric baseline against which the performance of new analogs can be rigorously compared. For instance, its MIC against E. coli W3110 (1 μg/mL) can be directly contrasted with that of other inhibitors like CHIR-090 (0.2 μg/mL) to understand scaffold-specific permeability or efflux liabilities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-04753299

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.